2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine
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Overview
Description
2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine is a compound with the molecular formula C23H34N2O4 and a molar mass of 402.53 g/mol . . This compound is significant in various scientific research fields due to its unique structure and properties.
Preparation Methods
The synthesis of 2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine involves several steps. One common method includes the reaction of finasteride with alanine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine involves its interaction with specific molecular targets and pathways. As a metabolite of finasteride, it inhibits the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT) . This inhibition reduces the levels of DHT, leading to the therapeutic effects observed in the treatment of benign prostatic hyperplasia and male pattern baldness .
Comparison with Similar Compounds
2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Finasteride: The parent compound from which this compound is derived.
Dutasteride: Another 5-alpha-reductase inhibitor used to treat similar conditions.
Testosterone: The hormone that is converted to DHT by 5-alpha-reductase.
The uniqueness of this compound lies in its specific inhibitory effects on 5-alpha-reductase and its role as a metabolite of finasteride .
Properties
Molecular Formula |
C23H34N2O4 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[(1S,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13?,14?,15?,16-,17-,22+,23-/m1/s1 |
InChI Key |
OFTBMAPJHKDDJV-RDDQTSKVSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
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